molecular formula C12H19F3N2O3 B2695422 1-Cyclohexyl-2-piperazinone trifluoroacetate CAS No. 1154869-43-8

1-Cyclohexyl-2-piperazinone trifluoroacetate

Cat. No.: B2695422
CAS No.: 1154869-43-8
M. Wt: 296.29
InChI Key: HNJUYEPXNUKGJK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Cyclohexyl-2-piperazinone trifluoroacetate typically involves the reaction of cyclohexylamine with piperazine-2-one under specific conditions. The reaction is carried out in the presence of trifluoroacetic acid, which acts as a catalyst and provides the trifluoroacetate counterion . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Cyclohexyl-2-piperazinone trifluoroacetate undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclohexyl-2-piperazinone trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-piperazinone trifluoroacetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

1-Cyclohexyl-2-piperazinone trifluoroacetate can be compared with other similar compounds, such as:

    1-Cyclopentyl-2-piperazinone trifluoroacetate: Similar in structure but with a cyclopentyl group instead of a cyclohexyl group.

    1,4,5-Trimethyl-1,3-dihydro-2H-imidazol-2-one trifluoroacetate: Contains an imidazol-2-one ring instead of a piperazinone ring.

    1-Adamantyl trifluoroacetate: Features an adamantyl group instead of a cyclohexyl group

Properties

IUPAC Name

1-cyclohexylpiperazin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.C2HF3O2/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJUYEPXNUKGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNCC2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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